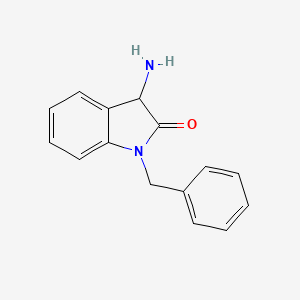

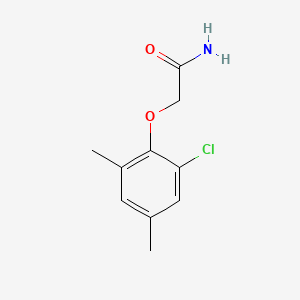

![molecular formula C11H14BrClN2S B3033553 2-{[(4-Chlorophenyl)methyl]sulfanyl}-1,4,5,6-tetrahydropyrimidine hydrobromide CAS No. 1052548-16-9](/img/structure/B3033553.png)

2-{[(4-Chlorophenyl)methyl]sulfanyl}-1,4,5,6-tetrahydropyrimidine hydrobromide

説明

The compound "2-{[(4-Chlorophenyl)methyl]sulfanyl}-1,4,5,6-tetrahydropyrimidine hydrobromide" is a derivative of tetrahydropyrimidine, which is a class of compounds that have been extensively studied for their potential chemotherapeutic properties. The structure of the compound suggests that it contains a pyrimidine ring, a chlorophenyl group, and a sulfanyl group, which are common motifs in medicinal chemistry for their diverse biological activities.

Synthesis Analysis

The synthesis of related tetrahydropyrimidine derivatives often involves cyclocondensation reactions between thiourea, keto esters, and substituted benzaldehydes . Additionally, alkylation reactions are used to introduce various alkyl or aralkyl groups into the tetrahydropyrimidine core . These methods provide a versatile approach to generate a wide array of derivatives for biological evaluation.

Molecular Structure Analysis

Spectroscopic techniques such as FT-IR and FT-Raman are commonly employed to investigate the vibrational frequencies of these compounds . Theoretical calculations using density functional theory (DFT) help in optimizing geometric parameters and predicting vibrational frequencies, which are generally in good agreement with experimental data . The molecular structure is further analyzed through potential energy distribution (PED) and X-ray crystallography to understand the conformation and stability of the molecule .

Chemical Reactions Analysis

The reactivity of the sulfanyl group in tetrahydropyrimidines allows for further chemical modifications. For instance, oxidation reactions can transform sulfanyl groups into sulfinyl groups, altering the compound's properties . Additionally, reactions with various alkylating agents can lead to the formation of new derivatives with potential biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of tetrahydropyrimidine derivatives are closely related to their molecular structure. The presence of different functional groups such as the sulfanyl group and the chlorophenyl group can influence the compound's solubility, stability, and reactivity. Computational studies provide insights into the electronic properties, such as HOMO-LUMO energies, which are indicative of the compound's chemical reactivity and potential as a chemotherapeutic agent . The molecular electrostatic potential (MEP) maps reveal regions of the molecule that are susceptible to nucleophilic and electrophilic attacks, which is valuable information for understanding the compound's interaction with biological targets .

科学的研究の応用

Antifilarial Activity

2-Sulfanyl-6-methyl-1,4-dihydropyrimidines, a class to which the compound belongs, have been synthesized and evaluated for their antifilarial activity against adult parasites of the human lymphatic filarial parasite Brugia malayi. One compound from this series demonstrated promising antifilarial activity (Singh et al., 2008).

Structural Insights and Inhibitory Potential

Structural characterization of similar 2,4-disubstituted dihydropyrimidine derivatives revealed their crystallization in centrosymmetric space groups and an L-shaped conformation. The crystal packing of these compounds was analyzed, and molecular docking simulation assessed their inhibitory potential against the human dihydrofolate reductase (DHFR) enzyme (Al-Wahaibi et al., 2021).

Antitumor and Antibacterial Agents

2-Amino-4-oxo-5-[(substituted phenyl)sulfanyl]pyrrolo[2,3-d]pyrimidines, a similar group of compounds, were synthesized as potential inhibitors of thymidylate synthase (TS) for use as antitumor and/or antibacterial agents. These compounds were evaluated against human and various microbial thymidylate synthases and dihydrofolate reductases (Gangjee et al., 1996).

Antimicrobial Activities

Synthesis of N-(4-chlorophenyl)-6-methyl-4-aryl-2-thioxo-1,2,3,4-tetrahydro pyrimidine-5-carboxamide and their derivatives exhibited significant inhibition on bacterial and fungal growth compared to standard drugs, highlighting their potential as antimicrobial agents (Akbari et al., 2008).

Cytotoxic Activity

New 4-thiopyrimidine derivatives obtained from ethyl 4-methyl-2-phenyl-6-sulfanylpyrimidine-5-carboxylate were synthesized and characterized. Their cytotoxicity against various human cell lines was examined, providing insights into the impact of different substituents at the pyrimidine ring on cytotoxic activity (Stolarczyk et al., 2018).

Spectroscopic Analysis

Spectroscopic analysis of a related compound, 2-[(4-chlorobenzyl)sulfanyl]-4-(2-methylpropyl)-6-(phenylsulfanyl)-pyrimidine-5-carbonitrile, was conducted using FT-IR and FT-Raman techniques. The study provided insights into the equilibrium geometry, vibrational wave numbers, and potential anti-diabetic activity through molecular docking results (Alzoman et al., 2015).

Potential as Calcium Channel Blockers

The structures of two 1,4-dihydropyrimidines with a carbamoyl substitution exhibited structural features of 1,4-dihydropyridine calcium channel blockers, suggesting their potential in mimicking these clinically significant compounds (Ravikumar & Sridhar, 2005).

作用機序

Mode of Action

Based on its structural similarity to other compounds, it may interact with its targets through mechanisms such as free radical bromination, nucleophilic substitution, or oxidation .

Biochemical Pathways

Compounds with similar structures have been known to influence various biochemical pathways, including those involved in inflammation and pain perception .

Pharmacokinetics

In silico ADME and physicochemical properties of similar compounds have been calculated using software like swissADME

Result of Action

Similar compounds have shown analgesic activity and inhibitory activity against cox-2 .

特性

IUPAC Name |

2-[(4-chlorophenyl)methylsulfanyl]-1,4,5,6-tetrahydropyrimidine;hydrobromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClN2S.BrH/c12-10-4-2-9(3-5-10)8-15-11-13-6-1-7-14-11;/h2-5H,1,6-8H2,(H,13,14);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRBLCNIHXXSROL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=NC1)SCC2=CC=C(C=C2)Cl.Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrClN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-2-(4-chlorophenyl)sulfonyl-3-[(6-methoxypyridin-3-yl)amino]prop-2-enenitrile](/img/structure/B3033470.png)

![1-(4-chlorophenyl)sulfonyl-4-[3-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-yl]piperidine](/img/structure/B3033471.png)

![4-[3-(2,4-dichlorophenyl)-1H-pyrazol-5-yl]-1-[[3-(trifluoromethyl)phenyl]methyl]piperidine](/img/structure/B3033472.png)

![2-[3-(Cyclopentyloxy)-4-methoxyphenyl]-4-methoxy-4-oxo-1-butanaminium chloride](/img/structure/B3033477.png)

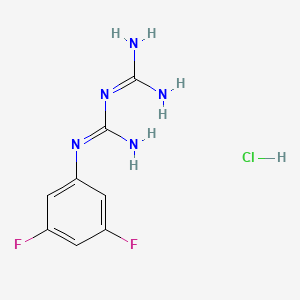

![7-amino-2-(methoxymethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B3033484.png)

![3-(cyclohexylmethyl)-5-[(3,4-dichlorophenyl)methylsulfanyl]-8,9-dimethoxy-3H-imidazo[1,2-c]quinazolin-2-one](/img/structure/B3033490.png)

![2',3',5',6'-tetrahydro-1H-spiro[quinazoline-2,4'-thiopyran]-4(3H)-one](/img/structure/B3033492.png)

![1-[(4-bromophenyl)methyl]-4-[3-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-yl]piperidine](/img/structure/B3033493.png)